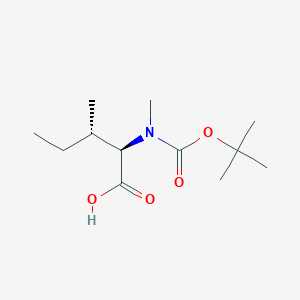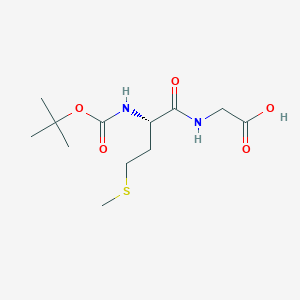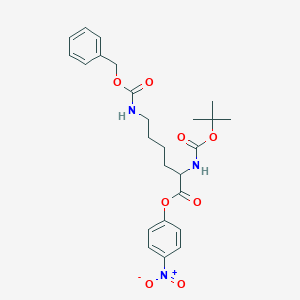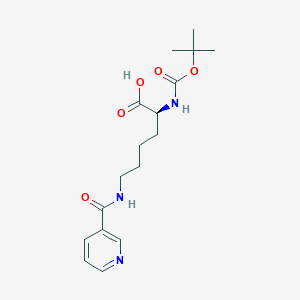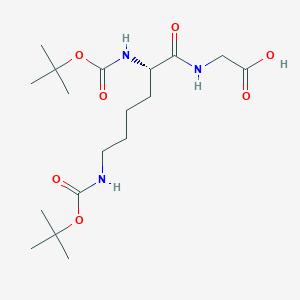
Boc-Pro-OSu
Overview
Description
Synthesis Analysis
Boc-Pro-OSu is used in the BOC protection of amines, a process that is often conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . This process is reported to be efficient and eco-friendly, yielding almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H20N2O6 . The compound is a solid at room temperature .Chemical Reactions Analysis
This compound is involved in the BOC protection of amines, a key step in the synthesis of multifunctional targets . The BOC group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 312.32 . It has a melting point of 133-135 °C and a boiling point of 421.3°C .Mechanism of Action
Target of Action
Boc-Pro-OSu, also known as Boc-L-proline N-hydroxysuccinimide ester , is primarily used in peptide synthesis . Its primary targets are the amino groups in peptide chains .
Mode of Action
This compound interacts with its targets by providing a protective group for the amino acids in peptide synthesis . The Boc group (tert-butoxycarbonyl) is a commonly used protective group in organic synthesis. It protects the amino group during the synthesis process, preventing unwanted side reactions .
Biochemical Pathways
The main biochemical pathway involved in the action of this compound is peptide synthesis . During this process, this compound acts as a protective agent for the amino group, allowing for the successful formation of peptide bonds without interference from side reactions .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the correct sequence and structure . By protecting the amino groups during synthesis, this compound helps ensure that the resulting peptides are correctly formed .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can impact the effectiveness of the protection provided by this compound . Additionally, the presence of other reactive species in the environment could potentially interfere with its action.
Advantages and Limitations for Lab Experiments
Boc-Pro-OSu has several advantages for laboratory experiments. It is relatively easy to synthesize, and it can be used in a variety of assays. It is also relatively stable, and it has a relatively low toxicity. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very soluble in water, and it can be difficult to purify. In addition, it can be difficult to control the amount of this compound that is used in an assay.
Future Directions
There are many potential future directions for the use of Boc-Pro-OSu in scientific research. For example, it could be used to study the structure and function of proteins, and it could be used to study the interactions between proteins and other molecules. In addition, it could be used to develop peptide-based drugs and vaccines, as well as peptide-based bioconjugates for various biomedical applications. Finally, it could be used to study the biochemical and physiological effects of various compounds, as well as to study the transport of molecules across cell membranes.
Scientific Research Applications
Boc-Pro-OSu has many potential applications in scientific research. It is often used as a peptide substrate in enzyme assays, as a peptide inhibitor in enzyme assays, and as a peptide probe in protein-protein interactions. It is also used in the synthesis of peptide-based drugs, as well as in the synthesis of peptide-based vaccines. In addition, this compound can be used in the synthesis of peptide-based bioconjugates, which are used in various biomedical applications.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Boc-Pro-OSu plays a role in biochemical reactions, particularly in the formation of Boc-protected amines and amino acids . It reacts with a base and the anhydride Boc2O under either aqueous or anhydrous conditions . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group in this compound is stable towards most nucleophiles and bases .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the formation of Boc-protected amines and amino acids . It can bind with biomolecules in an unfolded conformation or α-helix and move through the outer membrane complex .
properties
IUPAC Name |
1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-14(2,3)21-13(20)15-8-4-5-9(15)12(19)22-16-10(17)6-7-11(16)18/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICWIJISMKZDDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955510 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl 1-(tert-butoxycarbonyl)prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3392-10-7 | |
| Record name | tert-Butyl (S)-2-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)pyrrolidine-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003392107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dioxopyrrolidin-1-yl 1-(tert-butoxycarbonyl)prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






